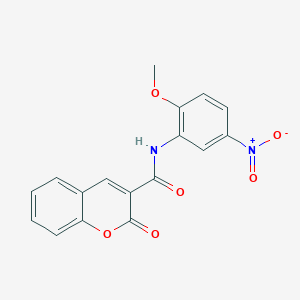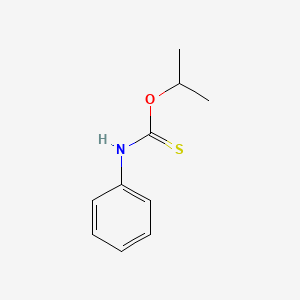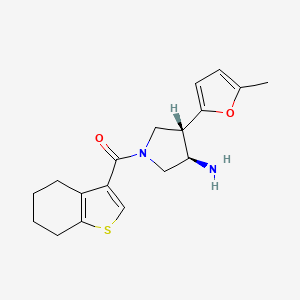![molecular formula C18H19N5O2S B5678933 3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-[2-(1H-imidazol-2-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B5678933.png)
3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-[2-(1H-imidazol-2-yl)phenyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazole derivatives, including those with cyclopropyl and imidazole moieties, are of significant interest in chemical research due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are often explored for their antimicrobial, antifungal, and anticancer properties.
Synthesis Analysis
The synthesis of triazole derivatives can involve multicomponent reactions, cyclization, and substitution reactions. For example, the synthesis of 1,2,4-triazole derivatives from cyclopropane dicarboxylic acid indicates the versatility of cyclopropyl in forming heterocyclic compounds through ring closure and substitution reactions (Sharba et al., 2005).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including those with cyclopropyl and imidazole groups, often features non-planar configurations and significant delocalization of π-electron density within the triazole ring. This delocalization can impact the compound's reactivity and interactions (Boechat et al., 2016).
Chemical Reactions and Properties
The reactivity of triazole derivatives can be influenced by the presence of cyclopropyl and imidazole groups. These compounds participate in various chemical reactions, including cycloadditions, and exhibit interactions such as N–O···π(imidazole) interactions, highlighting their complex chemical behavior (Boechat et al., 2016).
properties
IUPAC Name |
3-[3-cyclopropyl-5-[2-(1H-imidazol-2-yl)phenyl]-1,2,4-triazol-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-26(25)10-7-13(11-26)23-18(21-16(22-23)12-5-6-12)15-4-2-1-3-14(15)17-19-8-9-20-17/h1-4,8-9,12-13H,5-7,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVULNGWKWKZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=N2)C3=CC=CC=C3C4=NC=CN4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-[2-(1H-imidazol-2-yl)phenyl]-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678852.png)
![2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5678856.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)

![1,3-dimethyl-5-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5678887.png)


![ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5678898.png)
![7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5678904.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-(2-thienylmethyl)acetamide](/img/structure/B5678909.png)
![(3aR*,9bR*)-2-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5678913.png)
![1-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5678930.png)
![ethyl [2-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5678941.png)
![4-chloro-1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5678943.png)